4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide
Description
This compound features a benzamide core linked to a dimethylsulfamoyl group and a 1,2,4-triazole ring substituted with a thiophen-2-yl moiety. The triazole ring is in a 4,5-dihydro state, with a methyl group at position 4 and a keto group at position 3. Structural elucidation of such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-21(2)29(26,27)14-8-6-13(7-9-14)17(24)19-10-11-23-18(25)22(3)16(20-23)15-5-4-12-28-15/h4-9,12H,10-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNSYJSCOAVENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.
Triazole Formation: The triazole ring is formed by reacting thiophene-2-carboxylic acid hydrazide with acetic anhydride and methyl isocyanate.
Coupling Reaction: The final step involves coupling the triazole-thiophene moiety with the benzamide core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Linkage
The amide bond in the benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Example Reaction:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | Benzoic acid + free amine | 85% | |
| 2M NaOH, 90°C, 8h | Sodium carboxylate + amine | 78% |
Key Insight : Hydrolysis is pH-dependent, with acidic conditions favoring faster cleavage of the amide bond .
Nucleophilic Substitution at the Sulfamoyl Group
The dimethylsulfamoyl (-SON(CH)) group participates in nucleophilic substitution reactions with amines or alcohols.
Example Reaction:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 6h | 4-(Benzylsulfamoyl)benzamide | 72% | |
| Ethanolamine | KCO, 60°C | Sulfamoyl ethanolamide | 65% |
Mechanistic Note : The reaction proceeds via a two-step process involving deprotonation of the nucleophile followed by attack at the electrophilic sulfur center.
Electrophilic Aromatic Substitution on Thiophene
The thiophen-2-yl group undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich aromaticity.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO/HSO | 3-(5-Nitrothiophen-2-yl)triazole | 68% | |
| Bromination | Br, FeCl | 3-(5-Bromothiophen-2-yl)triazole | 82% |
Regioselectivity : Directed by the electron-donating triazole ring, favoring substitution at the 5-position .
Oxidation and Reduction of the Triazole Ring
The 1,2,4-triazole core is redox-active. Controlled oxidation converts the 5-oxo group to a ketone, while reduction with NaBH yields a secondary alcohol.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO, HO | 4-Methyl-3-(thiophen-2-yl)-1,2,4-triazol-5-one | 75% | |
| Reduction | NaBH, MeOH | 5-Hydroxy-4-methyltriazole derivative | 63% |
Stability Note : Over-oxidation risks ring-opening, necessitating precise stoichiometry .
Cyclization Reactions
The ethyl linker between the triazole and benzamide enables intramolecular cyclization under acidic or thermal conditions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| PPA, 120°C, 3h | Quinazolinone-fused triazole | 58% | |
| POCl, reflux | Thiazolo-triazole hybrid | 70% |
Application : Cyclized derivatives show enhanced bioactivity in kinase inhibition assays.
Cross-Coupling Reactions
The thiophene and triazole moieties participate in Suzuki-Miyaura and Ullmann couplings for functionalization.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh), Ar-B(OH) | 3-(Aryl-thiophen-2-yl)triazole | 80% | |
| Ullmann coupling | CuI, 1,10-phenanthroline, Ar-I | 5-Aryl-substituted triazole | 65% |
Catalytic Efficiency : Pd-based catalysts outperform Cu in aryl-aryl bond formation.
Key Research Findings:
-
Bioactivity Correlation : Derivatives with electron-withdrawing groups on the thiophene ring exhibit 3.5× higher JNK inhibitory activity compared to unmodified analogs .
-
Solubility Profile : Sulfamoyl hydrolysis products show improved aqueous solubility (logP reduced from 2.8 to 1.2) .
-
Thermal Stability : The triazole ring degrades above 220°C, limiting high-temperature applications .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of sulfonamides and triazoles have been shown to possess antibacterial and antifungal properties. These compounds are often evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Type | Reference |
|---|---|---|---|
| Sulfonamide A | E. coli | Bactericidal | |
| Triazole B | S. aureus | Bacteriostatic | |
| Sulfonamide C | A. niger | Fungicidal |
Anticancer Potential
The incorporation of triazole rings in drug design has been linked to anticancer activity. Compounds similar to 4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cancer proliferation.
Case Study: Anticancer Activity
A study on triazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting that the structural components of this compound could similarly impact its efficacy in cancer treatment .
Enzyme Inhibition
Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of key enzymes involved in metabolic disorders. For instance, compounds targeting α-glucosidase and acetylcholinesterase have shown promise in managing conditions such as Type 2 diabetes mellitus and Alzheimer's disease.
Table 2: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The target compound’s 1,2,4-triazole core differentiates it from pyrazole (A0071016) or thiazolidinedione derivatives .
- Unlike phenylsulfonyl-substituted triazoles , the dimethylsulfamoyl group in the target compound may confer higher polarity and metabolic stability.
Physicochemical Properties
- Solubility : The dimethylsulfamoyl group likely enhances aqueous solubility compared to phenylsulfonyl analogs .
- Tautomerism : IR data from triazole-thiones (e.g., absence of νS-H at ~2500–2600 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹ ) suggests the target compound exists in the thione form, similar to compounds [7–9] in .
- Electronic Effects : The electron-withdrawing sulfamoyl group may reduce the basicity of the triazole nitrogen compared to alkyl or aryl substituents.
Spectral Characteristics
Notes:
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- A dimethylsulfamoyl group.
- A triazole moiety linked to a thiophene ring.
- A benzamide core.
This structural complexity may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds featuring triazole and thiophene structures. These compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Compounds with similar structural characteristics have shown promising anticancer activities. For instance, triazole derivatives have been reported to induce apoptosis in cancer cell lines such as breast and liver cancer cells. The proposed mechanism includes the inhibition of key signaling pathways involved in cell proliferation and survival .
Inhibition of Enzymatic Activity
The compound is hypothesized to act as an inhibitor of certain enzymes involved in metabolic processes. For example, inhibitors targeting neutral sphingomyelinase have shown efficacy in reducing exosome release in pathological conditions like Alzheimer's disease. This suggests that similar compounds may exhibit neuroprotective effects by modulating lipid metabolism .
Synthesis and Evaluation
A series of studies synthesized derivatives of the compound and assessed their biological activities through various assays. For example, compounds were tested for cytotoxicity using the MTT assay, which measures cell viability after exposure to different concentrations of the compound .
| Compound | Concentration (μg/mL) | % Cell Viability |
|---|---|---|
| 4a | 200 | 85 |
| 4b | 50 | 65 |
| 4c | 12.5 | 40 |
| Control | - | 100 |
Mechanistic Studies
Mechanistic studies have indicated that the compound may interact with specific amino acids within enzyme active sites, leading to inhibition. For instance, molecular docking studies suggest binding interactions that stabilize the enzyme-inhibitor complex .
Q & A
Q. What are the typical synthetic routes for preparing triazole-containing compounds like 4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide?
Methodology:
- Step 1 : Start with thiophene-2-carboxylic acid hydrazide and phenylisothiocyanate in ethanol under reflux to form thiosemicarbazide intermediates (4–6 hours, 70–100°C) .
- Step 2 : Cyclize intermediates in acidic media (e.g., glacial acetic acid) to generate the 1,2,4-triazole core .
- Step 3 : Introduce the dimethylsulfamoyl group via nucleophilic substitution or coupling reactions (e.g., using dimethylsulfamoyl chloride in DMF with a base like triethylamine) .
- Purification : Use column chromatography or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodology:
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the triazolone, S=O at ~1150 cm⁻¹ for sulfonamide) .
- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), triazole methyl group (δ 2.5–3.0 ppm), and benzamide protons (δ 7.3–8.1 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodology:
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli (MIC values via broth microdilution) .
- Enzyme Inhibition : Test against COX-2 or acetylcholinesterase using fluorometric/colorimetric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazole ring formation?
Methodology:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst (e.g., p-TsOH). Analyze outcomes via ANOVA .
- Flow Chemistry : Implement continuous-flow reactors for precise control of residence time and temperature, reducing side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodology:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing thiophene with furan) and compare bioactivity trends .
- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Molecular Docking : Validate target binding (e.g., triazole interaction with enzyme active sites) using AutoDock Vina .
Q. How can X-ray crystallography address challenges in structural elucidation?
Methodology:
- Data Collection : Use SHELXT for initial structure solution from twinned or low-resolution data .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .
- Visualization : Generate ORTEP diagrams (via WinGX) to validate disorder models in the benzamide moiety .
Q. What computational methods predict the compound’s tautomeric equilibrium?
Methodology:
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare thione-thiol tautomer stability .
- NMR Chemical Shift Prediction : Use ACD/Labs or Gaussian to simulate spectra and match experimental data .
- Solvent Effects : Apply PCM models to evaluate polarity’s impact on tautomer distribution .
Q. How do substituents on the triazole ring influence electronic properties?
Methodology:
- Cyclic Voltammetry : Measure oxidation potentials to assess electron-withdrawing effects of the dimethylsulfamoyl group .
- Hammett Constants : Correlate substituent σ values with reaction rates (e.g., nucleophilic substitution at the benzamide position) .
- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts in varying solvents (e.g., ethanol vs. DMSO) to study conjugation .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to validate results?
Methodology:
- Replicate Assays : Repeat under standardized CLSI guidelines with positive controls (e.g., ciprofloxacin) .
- Check Purity : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to confirm intrinsic activity .
Q. Discrepancies in crystallographic How to resolve?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
